Ethyl 2-iodo-2-methylpropionate
Overview
Description
Ethyl 2-iodo-2-methylpropionate is a useful research compound. Its molecular formula is C6H11IO2 and its molecular weight is 242.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Controlled/Living Radical Polymerization
Ethyl 2-iodo-2-methylpropionate has been utilized in the controlled/living radical polymerization of vinyl acetate. Using alkyl iodides as transfer agents, this method allows for the synthesis of poly(vinyl acetate) with predetermined molecular weights and relatively low polydispersity, making it significant in polymer science (Iovu & Matyjaszewski, 2003).
Hydrolysis of Ethyl Esters
The compound plays a role in understanding the alkaline hydrolysis of ethyl esters of polar substituted 2-methylpropionic acids in water. This research provides insights into the interaction between polar substituents and hydrophobic solvation in solutions, which is crucial in the field of organic chemistry and solution dynamics (Schmeer, Riembauer, & Barthel, 1990).
Potential Anti-inflammatory and Antidyslipidemic Applications
Studies have explored the synthesis and crystal structure of derivatives of this compound, such as ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate, for potential bioactivity as analgesic and antidyslipidemic agents. This research is particularly relevant in medicinal chemistry for developing new therapeutic agents (Navarrete-Vázquez et al., 2011).
Pharmacological Studies
This compound-related compounds have been studied for their pharmacological properties, such as hypolipemic activity. These studies contribute to understanding the drug's mechanism of action and potential therapeutic applications (Metz et al., 1977).
Biochemistry and Molecular Biology
Research has been conducted on the effect of compounds like this compound on biochemical processes such as the hepatic concentrations of citric acid cycle intermediates and malonyl-CoA in rats. This is significant for understanding the biochemical pathways influenced by these compounds (Voltti & Hassinen, 1981).
Properties
IUPAC Name |
ethyl 2-iodo-2-methylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11IO2/c1-4-9-5(8)6(2,3)7/h4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYVTVRNTNCEPSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60461658 | |
Record name | Propanoic acid, 2-iodo-2-methyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60461658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7425-55-0 | |
Record name | Propanoic acid, 2-iodo-2-methyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60461658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2-Iodo-2-methylpropionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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